molecular formula C17H17ClF3N3OS B11230928 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B11230928
M. Wt: 403.8 g/mol
InChI Key: RJNTVCBHTNIHSF-UHFFFAOYSA-N
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Description

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-[(1-CYCLOPENTYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a combination of aromatic, imidazole, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-[(1-CYCLOPENTYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the imidazole ring and subsequent functionalization. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-[(1-CYCLOPENTYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts for Substitution: Palladium, copper.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-[(1-CYCLOPENTYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism by which N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-[(1-CYCLOPENTYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE exerts its effects involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the aromatic and acetamide groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-{[4-ETHYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
  • **N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-{[4-ETHYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

Uniqueness

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-[(1-CYCLOPENTYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the imidazole ring provides a versatile site for coordination and interaction with biological targets .

Properties

Molecular Formula

C17H17ClF3N3OS

Molecular Weight

403.8 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-cyclopentylimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C17H17ClF3N3OS/c18-13-6-5-11(17(19,20)21)9-14(13)23-15(25)10-26-16-22-7-8-24(16)12-3-1-2-4-12/h5-9,12H,1-4,10H2,(H,23,25)

InChI Key

RJNTVCBHTNIHSF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

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